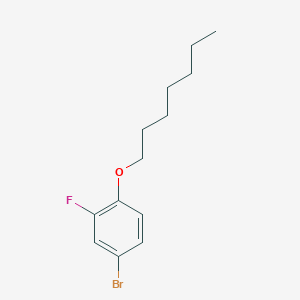
4-Bromo-2-fluoro-1-(heptyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-1-(heptyloxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoro-1-(heptyloxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as halogenation, alkylation, and etherification, followed by purification techniques like distillation or recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-1-(heptyloxy)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or fluorine atoms can be replaced by other substituents under appropriate conditions.
Nucleophilic Substitution: The heptyloxy group can be targeted in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst like FeBr3.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) for introducing nitro groups.
Friedel-Crafts Alkylation: Alkyl halides in the presence of aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives, while Friedel-Crafts alkylation can introduce various alkyl groups onto the benzene ring .
Scientific Research Applications
4-Bromo-2-fluoro-1-(heptyloxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific properties, such as liquid crystals and polymers.
Medicinal Chemistry: It is investigated for its potential use in the synthesis of bioactive compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-(heptyloxy)benzene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved in these reactions are influenced by the electronic and steric effects of the substituents on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler analog with only bromine and fluorine substituents.
4-Bromo-2-fluorobenzotrifluoride: Contains a trifluoromethyl group instead of the heptyloxy group.
4-Bromo-1-fluoro-2-nitrobenzene: Features a nitro group in place of the heptyloxy group.
Uniqueness
4-Bromo-2-fluoro-1-(heptyloxy)benzene is unique due to the presence of the heptyloxy group, which imparts distinct physical and chemical properties compared to its simpler analogs. This makes it valuable for specific applications where the heptyloxy group plays a crucial role in the compound’s behavior and reactivity .
Properties
CAS No. |
56308-72-6 |
|---|---|
Molecular Formula |
C13H18BrFO |
Molecular Weight |
289.18 g/mol |
IUPAC Name |
4-bromo-2-fluoro-1-heptoxybenzene |
InChI |
InChI=1S/C13H18BrFO/c1-2-3-4-5-6-9-16-13-8-7-11(14)10-12(13)15/h7-8,10H,2-6,9H2,1H3 |
InChI Key |
JNRDBMCNNNBVCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



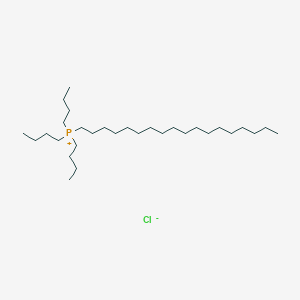
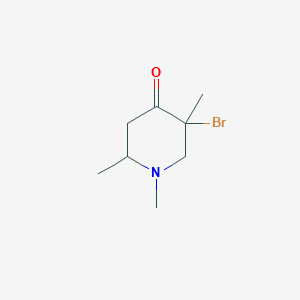
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)
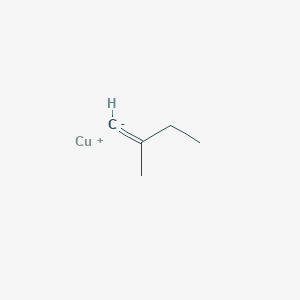
![Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane](/img/structure/B14639069.png)
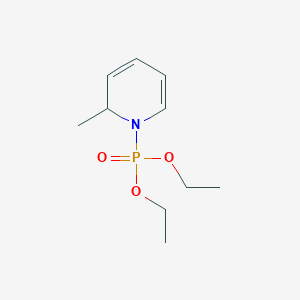

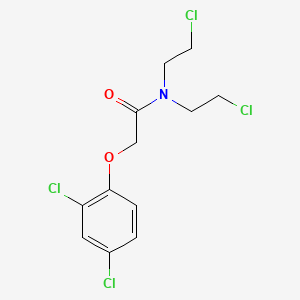
![[6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate](/img/structure/B14639085.png)
![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-](/img/structure/B14639109.png)
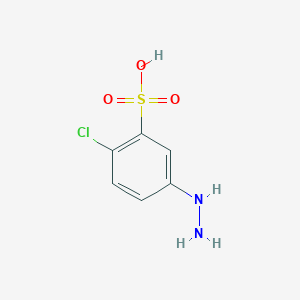
![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)
![1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B14639122.png)
